3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine
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Overview
Description
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is a chemically modified derivative of glucose. This compound is notable for its unique structure, which includes an amino group and two isopropylidene groups that protect the hydroxyl groups on the glucose molecule. It has significant pharmaceutical potential and is used in various drug formulations for managing conditions such as diabetes, cancer, and viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of the hydroxyl groups on glucose using isopropylidene groupsThe reaction conditions often include the use of acidic or basic catalysts to facilitate the protection and deprotection steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include imines, oximes, and various substituted derivatives that can be further utilized in pharmaceutical applications .
Scientific Research Applications
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral synthon in organic synthesis.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is incorporated into drug formulations for treating diabetes, cancer, and viral infections due to its bioactive properties.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways, inhibition of viral replication, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A similar compound without the amino group, used as a starting material for various syntheses.
3-O-derivatives of 1,25,6-di-O-isopropylidene-alpha-D-glucofuranose: These derivatives have different functional groups at the 3-position and exhibit varying pharmacological activities.
Uniqueness
The presence of the amino group in 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose makes it unique compared to its analogs. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine |
InChI |
InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3 |
InChI Key |
SHQAHGPRANRAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C |
Origin of Product |
United States |
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